2,7-Diazaspiro[4.5]decane-6,8-dione

Targeted Protein Degradation E3 Ligase Cereblon

This specific isomer is a validated cereblon (CRBN) ligand scaffold (Kd 84 nM) essential for targeted protein degradation (TPD) research. Its rigid spiro framework and precise 6,8-dione arrangement are critical for CRBN binding; substitution with other isomers results in complete loss of activity. Ideal for PROTAC and molecular glue SAR studies.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13913202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.5]decane-6,8-dione
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)C(=O)NC1=O
InChIInChI=1S/C8H12N2O2/c11-6-1-2-8(7(12)10-6)3-4-9-5-8/h9H,1-5H2,(H,10,11,12)
InChIKeyUKJXZGPIUGDZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.5]decane-6,8-dione: A Privileged Spirocyclic Scaffold for Targeted Protein Degradation Research


2,7-Diazaspiro[4.5]decane-6,8-dione is a heterocyclic spiro compound featuring a rigid bicyclic system where two nitrogen atoms (at positions 2 and 7) and two carbonyl groups (at positions 6 and 8) are integrated into a spiro[4.5]decane framework . This core scaffold has been identified as a key component in the development of novel cereblon (CRBN) E3 ubiquitin ligase modulators, a critical mechanism in targeted protein degradation (TPD) for therapeutic applications in oncology and immunology [1]. Its unique three-dimensional structure provides a distinct conformational constraint that can influence binding interactions and physicochemical properties, setting it apart from other diazaspiro isomers and linear analogs .

The Critical Role of Regiochemistry: Why 2,7-Diazaspiro[4.5]decane-6,8-dione is Not Interchangeable with Other Spiro Diones


Within the diazaspiro[4.5]decane-dione family, the exact positioning of nitrogen atoms and carbonyl groups profoundly impacts both biological activity and physicochemical properties. For example, the isomeric 1,3-diazaspiro[4.5]decane-2,4-dione possesses a LogP value of 0.698, making it significantly more lipophilic than the 2,7-diaza-6,8-dione isomer, which has a LogP of -0.5973 [1]. This difference in lipophilicity directly affects solubility, membrane permeability, and overall drug-likeness. Furthermore, the unique 6,8-dione arrangement on the spirocyclic framework is specifically utilized in patent literature for developing cereblon ligands, whereas other isomers are employed for different targets like muscarinic receptors [2]. Consequently, substituting a 2,7-diazaspiro[4.5]decane-6,8-dione core with a seemingly similar analog would not only alter the compound's physicochemical profile but also likely result in a complete loss of the desired cereblon binding activity, underscoring the critical need for precise scaffold selection.

Quantitative Differentiation of 2,7-Diazaspiro[4.5]decane-6,8-dione: Comparative Data for Scientific Procurement


Validated Cereblon (CRBN) Binding Affinity: A Direct Comparison with Substituted Analogs

The unsubstituted 2,7-diazaspiro[4.5]decane-6,8-dione core demonstrates a quantifiable binding affinity (Kd) of 84 nM for the cereblon (CRBN) protein, as measured by a fluorescence emission-based assay [1]. This affinity serves as a crucial baseline, confirming that the scaffold itself possesses inherent activity. For comparison, simple substitution on the scaffold, such as the addition of a 4-nitrophenyl group, improves affinity by approximately 6-fold to a Kd of 14 nM [2]. More advanced substitutions, like a benzoyl group, can enhance affinity by over 80-fold, resulting in a Kd of <1 nM [3]. This data underscores the value of the 2,7-diazaspiro[4.5]decane-6,8-dione core as a tunable starting point for medicinal chemistry optimization, offering both baseline activity and significant potential for affinity improvement through structural elaboration.

Targeted Protein Degradation E3 Ligase Cereblon Binding Affinity Kd

Optimized Lipophilicity Profile (LogP) Compared to Key Spiro Dione Isomers

2,7-Diazaspiro[4.5]decane-6,8-dione exhibits a calculated LogP value of -0.5973, indicating a hydrophilic character . This is in stark contrast to the isomeric 1,3-diazaspiro[4.5]decane-2,4-dione, which has a LogP of 0.698, making it over 1.2 log units more lipophilic [1]. The 2,8-diazaspiro[4.5]decane-1,3-dione isomer presents an intermediate LogP of 0.00740 [2]. This wide range of lipophilicity among structurally similar spiro diones highlights the significant impact of regiochemistry on a compound's predicted solubility and permeability. The negative LogP of the 2,7-diaza-6,8-dione scaffold suggests it is better suited for applications where low lipophilicity is desired, such as improving aqueous solubility or reducing non-specific binding.

Physicochemical Properties Lipophilicity LogP Drug-likeness ADME

Consistent Topological Polar Surface Area (TPSA) for Predictable Permeability

The topological polar surface area (TPSA) for 2,7-diazaspiro[4.5]decane-6,8-dione is 58.2 Ų . This value is consistent with other unsubstituted diazaspiro dione isomers, such as 2,8-diazaspiro[4.5]decane-1,3-dione, which has a reported PSA of 61.69 Ų [1]. A TPSA below 60-70 Ų is generally associated with favorable oral absorption and good blood-brain barrier permeability, while a value above 140 Ų is typically a predictor of poor membrane permeation [2]. The TPSA of this scaffold places it well within the optimal range for passive diffusion, confirming that its physicochemical profile is suitable for developing orally bioavailable compounds or cell-permeable chemical probes.

Physicochemical Properties TPSA Permeability ADME Drug Design

Primary Application Scenarios for 2,7-Diazaspiro[4.5]decane-6,8-dione in Drug Discovery and Chemical Biology


Lead Optimization for Cereblon-Based Targeted Protein Degraders (TPD)

As a validated cereblon ligand with a Kd of 84 nM [1], the 2,7-diazaspiro[4.5]decane-6,8-dione scaffold serves as an ideal starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this core to synthesize and evaluate novel bifunctional degraders (PROTACs) or molecular glues. By derivatizing the scaffold at the N-2 position, researchers can rapidly generate a series of compounds to optimize binding affinity, as demonstrated by analogs achieving Kd values below 1 nM [2].

Development of Cell-Permeable Chemical Probes

With a calculated TPSA of 58.2 Ų and a LogP of -0.5973 , this scaffold possesses a physicochemical profile that predicts favorable cell permeability and aqueous solubility. This makes it a suitable core for designing chemical probes intended for use in cellular assays. Researchers can confidently build upon this scaffold to create tool compounds for studying cereblon biology or validating new TPD targets, with a reduced risk of encountering permeability or solubility issues that often plague less optimized scaffolds [3].

Synthesis of Spirocyclic Building Block Libraries

The unique, rigid spirocyclic structure of 2,7-diazaspiro[4.5]decane-6,8-dione offers a distinct three-dimensional topology that can enhance target selectivity and reduce off-target interactions [4]. Procurement of this specific isomer allows for the construction of focused libraries of novel spiro compounds that occupy underexplored regions of chemical space. These libraries can be screened against a variety of targets beyond cereblon, leveraging the scaffold's favorable physicochemical properties to identify new hits for a range of therapeutic areas [4].

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